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Compound of Interest

Compound Name: 3-Oxocyclohexanecarboxylic acid

Cat. No.: B106708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Oxocyclohexanecarboxylic acid, a molecule of interest in organic synthesis and medicinal

chemistry. While comprehensive experimental spectra for this specific compound are not

readily available in public databases, this document presents predicted data based on

established spectroscopic principles and data from analogous compounds. It also includes

detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and

characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 3-Oxocyclohexanecarboxylic acid. These predictions are based on

the analysis of its functional groups (a ketone and a carboxylic acid) and the cyclic aliphatic

structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10-12 Singlet (broad) 1H -COOH

~2.8 - 2.5 Multiplet 1H H1

~2.6 - 2.3 Multiplet 4H H2, H4

~2.2 - 1.8 Multiplet 4H H5, H6

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific

conformation of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment

~209 C3 (C=O, ketone)

~179 C7 (C=O, acid)

~48 C2, C4

~41 C1

~28 C5

~24 C6

Note: These are estimated chemical shifts and can vary based on experimental conditions.[1]

[2]

Table 3: Predicted IR Absorption Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300-2500 Strong, Broad O-H Stretch Carboxylic Acid

2950-2850 Medium C-H Stretch Aliphatic

~1715 Strong C=O Stretch Ketone

~1710 Strong C=O Stretch
Carboxylic Acid

(Dimer)

1440-1395 Medium O-H Bend Carboxylic Acid

1320-1210 Strong C-O Stretch Carboxylic Acid

Note: The carbonyl (C=O) stretches of the ketone and carboxylic acid may overlap, resulting in

a single broad, strong absorption band.[3][4][5]

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Predicted Identity

142 [M]⁺ (Molecular Ion)

125 [M - OH]⁺

97 [M - COOH]⁺

84

55

Note: Fragmentation patterns in EI-MS can be complex. The listed m/z values represent

plausible major fragments resulting from processes like alpha-cleavage and McLafferty

rearrangement.[6][7][8]

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 3-Oxocyclohexanecarboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

3-Oxocyclohexanecarboxylic acid (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

High-quality 5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh the required amount of 3-
Oxocyclohexanecarboxylic acid and transfer it to a clean, dry vial.[9]

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10]

Gently vortex the sample to ensure complete dissolution. If necessary, sonication can be

used to aid dissolution.

Using a pipette, carefully transfer the solution into an NMR tube, ensuring no solid particles

are transferred. The solvent height should be around 4-5 cm.[9]

Cap the NMR tube securely.

Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the instrument.

The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic

field.

Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the

spectral lines.
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Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the

lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film Materials:

3-Oxocyclohexanecarboxylic acid (~10 mg)

Volatile solvent (e.g., acetone or methylene chloride)

Salt plates (e.g., NaCl or KBr)

Pipette

FTIR Spectrometer

Procedure:

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile

solvent in a small vial.[11]

Using a pipette, apply a drop of the solution to the surface of a clean salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[11]

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the IR spectrum of the sample.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Materials:

3-Oxocyclohexanecarboxylic acid (a small, pure sample)

Volatile solvent (if necessary for sample introduction)

Mass Spectrometer with an EI source

Procedure:

Sample Introduction: The method of sample introduction will depend on the instrument. For a

solid sample, it can be introduced via a direct insertion probe.

The sample is introduced into the high-vacuum source of the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

molecular ion ([M]⁺).[12]

Fragmentation: The molecular ions are energetically unstable and undergo fragmentation

into smaller, charged fragments.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them

based on their mass-to-charge ratio (m/z).[13]

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.
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The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logic of Data Integration for Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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